2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide
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Overview
Description
2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoindole and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or methanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch Processing: The reaction is carried out in large batches, with careful monitoring of reaction parameters.
Continuous Flow Systems: Advanced continuous flow systems may be employed to enhance efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with cellular targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with a similar aminoethyl group but different overall structure.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Another compound with an aminoethyl group, used in different applications.
Uniqueness
2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide stands out due to its unique indole structure and the presence of a bromine atom, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H14BrN3O |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-6-bromoindol-1-yl]acetamide |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17) |
InChI Key |
JMNOHENIQKCUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C=C2CCN)CC(=O)N |
Origin of Product |
United States |
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